A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde
A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract: The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic applications.[1] This technical guide provides a detailed overview of the synthesis and characterization of a specific derivative, 1-Isopropyl-1H-benzimidazole-2-carbaldehyde. This compound serves as a valuable building block in organic synthesis for the development of more complex molecules, with potential applications in medicinal chemistry and material science.[1] This document outlines a plausible synthetic pathway, detailed experimental protocols, and comprehensive characterization data based on established chemical principles and spectroscopic data from analogous structures.
Compound Profile and Physicochemical Properties
1-Isopropyl-1H-benzimidazole-2-carbaldehyde is an organic compound featuring a benzimidazole ring N-substituted with an isopropyl group and a carbaldehyde group at the 2-position.[1] Its aldehyde functional group makes it a versatile intermediate for various chemical transformations, including condensation reactions and nucleophilic additions.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₂O | [2] |
| Molecular Weight | 188.23 g/mol | [2] |
| Appearance | Solid (predicted) | [2] |
| InChI Key | GHWMKMLXYMLFPR-UHFFFAOYSA-N | [2] |
| SMILES | CC(C)n1c(C=O)nc2ccccc12 | [2] |
Synthetic Pathway and Experimental Protocols
Caption: Proposed multi-step synthesis of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1H-Benzimidazole-2-carboxylic acid
-
In a round-bottom flask, suspend o-phenylenediamine (1.0 eq) in 4 M hydrochloric acid.
-
Add glyoxylic acid monohydrate (1.05 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 100-110 °C) for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, which should cause the product to precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 1H-benzimidazole-2-carboxylic acid.
Protocol 2: Synthesis of 1-Isopropyl-1H-benzimidazole-2-carboxylic acid
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add 1H-benzimidazole-2-carboxylic acid (1.0 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the mixture to stir at room temperature for 1 hour after the addition is complete.
-
Cool the mixture back to 0 °C and add 2-iodopropane (1.2 eq) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding ice-cold water.
-
Acidify the aqueous solution with 1 M HCl to a pH of ~4-5 to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the N-isopropylated product.
Protocol 3: Synthesis of (1-Isopropyl-1H-benzimidazol-2-yl)methanol
-
Under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Slowly add a solution of 1-Isopropyl-1H-benzimidazole-2-carboxylic acid (1.0 eq) in anhydrous THF.
-
After the addition, allow the reaction to warm to room temperature and then reflux for 3-4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solids through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography.
Protocol 4: Synthesis of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde
-
Dissolve (1-Isopropyl-1H-benzimidazol-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Add pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and filter through a plug of silica gel to remove the chromium salts or periodinane byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to afford the pure 1-Isopropyl-1H-benzimidazole-2-carbaldehyde.
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following workflow and data tables outline the expected results from standard analytical techniques.
Caption: Logical workflow for the characterization of the synthesized compound.
Predicted ¹H NMR Spectroscopic Data
(Predicted for a 400 MHz spectrometer, solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.1 | s | 1H | -CHO |
| ~7.8-7.9 | m | 1H | Ar-H |
| ~7.3-7.5 | m | 3H | Ar-H |
| ~5.0-5.2 | sept | 1H | -CH(CH₃)₂ |
| ~1.7 | d | 6H | -CH(CH₃)₂ |
Predicted ¹³C NMR Spectroscopic Data
(Predicted for a 100 MHz spectrometer, solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~185.0 | C=O (aldehyde) |
| ~148.0 | C2 (imidazole) |
| ~143.0, ~135.0 | C3a, C7a (bridgehead) |
| ~125.0, ~124.0 | Ar C-H |
| ~120.0, ~111.0 | Ar C-H |
| ~50.0 | -CH(CH₃)₂ |
| ~21.5 | -CH(CH₃)₂ |
Predicted FT-IR and Mass Spectrometry Data
| Technique | Expected Values | Assignment |
| FT-IR | ~1690-1710 cm⁻¹ | C=O stretch (aldehyde) |
| ~1620-1640 cm⁻¹ | C=N stretch (imidazole) | |
| ~3050-3150 cm⁻¹ | Aromatic C-H stretch | |
| ~2950-2990 cm⁻¹ | Aliphatic C-H stretch | |
| HRMS (ESI) | Calculated for [C₁₁H₁₃N₂O]⁺ [M+H]⁺: 189.1022 | Molecular Ion |
Potential Applications and Further Research
The benzimidazole core is associated with a wide range of biological activities, including antimicrobial, antiparasitic, and anticancer properties.[1] The title compound, 1-Isopropyl-1H-benzimidazole-2-carbaldehyde, is a key intermediate for synthesizing novel derivatives for structure-activity relationship (SAR) studies. The aldehyde group can be readily converted into imines, amines (via reductive amination), alcohols, or other functional groups, enabling the exploration of a diverse chemical space for the development of new therapeutic agents.[1] Molecular docking studies suggest that substituted benzimidazoles can bind effectively to various enzymes and receptors, highlighting their potential as targeted therapies.[1] Further research should focus on synthesizing a library of derivatives from this compound and screening them for various biological activities.
